Cytidine diphosphate-15N3 (dilithium)

Description

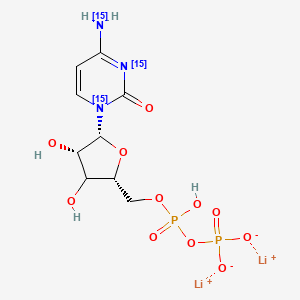

Cytidine diphosphate-15N3 (dilithium) (CDP-15N3) is a stable isotope-labeled nucleotide derivative where three nitrogen atoms in the cytosine base are replaced with the ¹⁵N isotope. Its molecular formula is C₉H₁₃Li₂N₃O₁₁P₂, with a molecular weight of 423.98 g/mol . As a dilithium salt, it exhibits enhanced solubility in aqueous solutions compared to other salt forms, making it suitable for metabolic tracer studies, enzyme kinetics, and nuclear magnetic resonance (NMR) spectroscopy . CDP-15N3 serves as a critical tool in tracking nucleotide metabolism in biological systems due to its isotopic purity (≥98 atom % ¹⁵N) and high chemical purity (≥95%) .

Properties

Molecular Formula |

C9H13Li2N3O11P2 |

|---|---|

Molecular Weight |

418.1 g/mol |

IUPAC Name |

dilithium;[[(2R,4S,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i10+1,11+1,12+1;; |

InChI Key |

KUSULDMXKWTTRE-IBHIIGERSA-L |

Isomeric SMILES |

[Li+].[Li+].C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |

Canonical SMILES |

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine diphosphate-15N3 (dilithium) involves the incorporation of nitrogen-15 into the cytidine diphosphate molecule. The process typically starts with the synthesis of nitrogen-15 labeled cytidine, which is then phosphorylated to form cytidine monophosphate. Further phosphorylation leads to the formation of cytidine diphosphate-15N3. The final step involves the addition of lithium ions to form the dilithium salt .

Industrial Production Methods

Industrial production of Cytidine diphosphate-15N3 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Cytidine diphosphate-15N3 (dilithium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cytidine diphosphate derivatives.

Reduction: Reduction reactions can convert cytidine diphosphate-15N3 to its corresponding nucleoside monophosphate.

Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different nucleoside diphosphates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various cytidine diphosphate derivatives, cytidine monophosphate, and other nucleoside diphosphates. These products are often used in further biochemical studies and applications .

Scientific Research Applications

Cytidine diphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studying biochemical pathways and reactions.

Biology: Helps in understanding the role of nucleoside diphosphates in cellular processes.

Medicine: Used in drug development and pharmacokinetic studies to trace the metabolism of nucleotide-based drugs.

Industry: Employed in the production of stable isotope-labeled compounds for various applications.

Mechanism of Action

The mechanism of action of Cytidine diphosphate-15N3 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It acts by transferring phosphorylcholine and diacylglycerol to form phosphatidylcholine, a key component of cell membranes. The nitrogen-15 label allows researchers to trace and quantify these biochemical processes, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Cytidine Nucleotides with Varying Phosphate Groups

CDP-15N3 belongs to the cytidine phosphate family, which includes mono- (CMP), di- (CDP), and triphosphates (CTP). Key distinctions are outlined in Table 1.

Table 1: Comparison of Cytidine Phosphate Derivatives

*Estimated based on phosphate group addition.

Key Findings :

- Phosphate Group Impact : CDP-15N3 occupies an intermediate role in nucleotide metabolism, acting as a precursor for both CMP (via dephosphorylation) and CTP (via phosphorylation). Its diphosphate structure enables participation in lipid biosynthesis (e.g., phospholipid synthesis) .

- Salt Form Differences : The dilithium salt form enhances solubility in polar solvents compared to disodium salts, which may precipitate in high-ionic-strength buffers .

Isotopologues and Isotopic Labeling Patterns

CDP-15N3 is part of a broader class of isotope-labeled cytidine derivatives (Table 2).

Table 2: Isotopic Variants of Cytidine Diphosphate

*Exact weight may vary slightly due to isotopic substitution.

Key Findings :

- Labeling Specificity : CDP-15N3 is ideal for studying nitrogen incorporation into nucleic acids, whereas ¹³C-labeled variants (e.g., CDP-13C9) are better suited for carbon metabolic pathways .

- Dual-Labeling Utility : Co-labeled compounds (e.g., CDP-13C9,15N3) enable simultaneous tracking of multiple metabolic pathways but require specialized analytical techniques like LC-MS/MS .

Structural Analogues: Uridine and Deoxycytidine Derivatives

CDP-15N3 can be contrasted with nucleotides containing different bases or sugar moieties (Table 3).

Table 3: Structural Analogues of CDP-15N3

*Estimated based on uridine structure.

Key Findings :

- Base-Specific Roles : Uridine derivatives (e.g., UTP-15N2) participate in carbohydrate metabolism, while cytidine derivatives are central to phospholipid and RNA synthesis .

- Sugar Impact : Deoxycytidine phosphates (e.g., dCTP) are DNA-specific and lack the 2'-hydroxyl group present in CDP-15N3, affecting their enzymatic recognition .

Organometallic Dilithium Compounds

While CDP-15N3 is a dilithium salt of a nucleotide, other dilithium salts serve entirely different purposes (e.g., energy storage):

Key Findings :

- Functional Divergence: Unlike organometallic dilithium salts, CDP-15N3’s dilithium form is primarily a solubility enhancer rather than a redox-active component .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.